![molecular formula C14H15ClN2O B14749508 1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride CAS No. 2676-84-8](/img/structure/B14749508.png)
1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride is a chemical compound known for its unique structure and properties It belongs to the class of pyridinium compounds and is characterized by the presence of a hydroxyimino group attached to a phenylethyl moiety, which is further connected to a methylpyridinium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride typically involves the following steps:
Formation of the Hydroxyimino Intermediate: The initial step involves the reaction of 2-phenylethylamine with hydroxylamine to form the hydroxyimino intermediate. This reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid.
Quaternization: The hydroxyimino intermediate is then reacted with 2-methylpyridine in the presence of a quaternizing agent such as methyl iodide or methyl chloride. This step results in the formation of the desired pyridinium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反応の分析
Types of Reactions
1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can undergo reduction reactions to convert the hydroxyimino group to an amine group.
Substitution: The phenylethyl moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylethyl derivatives.
科学的研究の応用
1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The phenylethyl moiety can participate in hydrophobic interactions, further influencing the compound’s biological effects.
類似化合物との比較
1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride can be compared with other similar compounds, such as:
2-[(Hydroxyimino)(methylthio)methyl]-1-methylpyridinium chloride: This compound has a similar pyridinium structure but with a methylthio group instead of a phenylethyl group.
2-[(Hydroxyimino)(phenylthio)methyl]-1-methylpyridinium chloride: Similar to the above compound but with a phenylthio group.
2-(Hydroxyiminomethyl)-1-methylpyridinium chloride: This compound lacks the phenylethyl group and has a simpler structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
2676-84-8 |
|---|---|
分子式 |
C14H15ClN2O |
分子量 |
262.73 g/mol |
IUPAC名 |
N-[2-(2-methylpyridin-1-ium-1-yl)-1-phenylethylidene]hydroxylamine;chloride |
InChI |
InChI=1S/C14H14N2O.ClH/c1-12-7-5-6-10-16(12)11-14(15-17)13-8-3-2-4-9-13;/h2-10H,11H2,1H3;1H |
InChIキー |
YMIMJCXRYHLNGE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=[N+]1CC(=NO)C2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


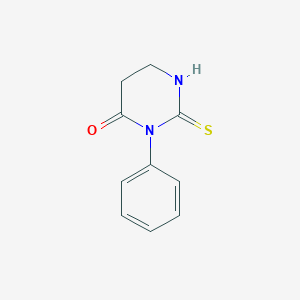
![[2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester](/img/structure/B14749435.png)
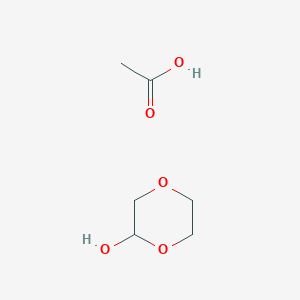

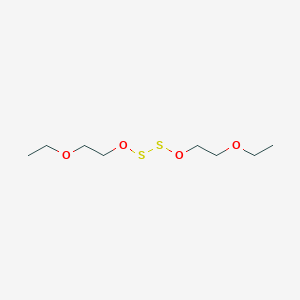
![3-hydroxy-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B14749448.png)
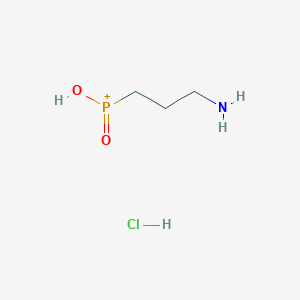
![(3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B14749456.png)

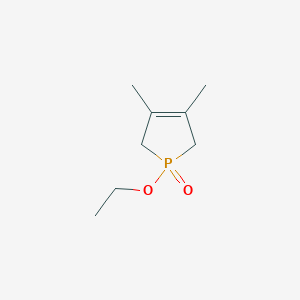
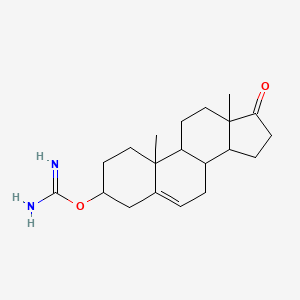
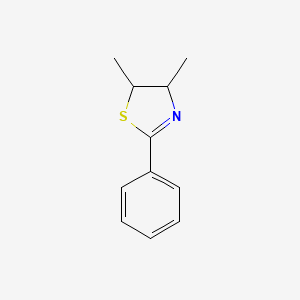
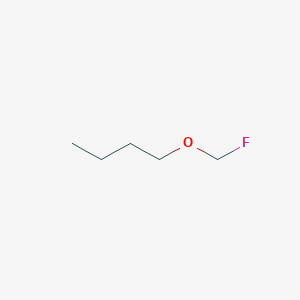
![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14749491.png)
